SUMO-Conjugating Enzyme UBC9 Inhibition: 2-Chloro Analog Potency as a Class-Level Benchmark for the Pyrroloquinoxaline Scaffold
The closest structurally characterized analog, the 2-chlorobenzamide derivative (BDBM30722), inhibits SUMO-conjugating enzyme UBC9 with an IC₅₀ of 890 nM in a biochemical assay [1]. This value serves as a class-level benchmark for the pyrrolo[2,3-b]quinoxaline scaffold from which the 4-chloro target compound is derived. No IC₅₀ data for the 4-chloro isomer against UBC9 or any SUMO enzyme were identified in public databases. The unsubstituted benzamide analog (BDBM32062) shows no detectable activity in the same SUMO pathway context (IC₅₀ > 15,000 nM) [2], confirming that benzamide substitution is essential but the positional effect (ortho vs. para) remains unquantified.
| Evidence Dimension | Inhibition of SUMO-conjugating enzyme UBC9 (IC₅₀) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | 2-Chloro analog (BDBM30722): IC₅₀ = 890 nM against UBC9; Unsubstituted benzamide analog (BDBM32062): IC₅₀ > 15,000 nM against Cdc25B (no UBC9 activity) |
| Quantified Difference | 2-Cl analog vs. unsubstituted: ≥16.9-fold difference in general enzyme inhibition potency; 4-Cl analog data absent |
| Conditions | Biochemical assay; SUMO-conjugating enzyme UBC9 (Human); Sanford-Burnham Center for Chemical Genomics; data deposited in BindingDB and PubChem BioAssay AID 2018 |
Why This Matters
For research groups studying SUMOylation-dependent cancers, the 890 nM IC₅₀ of the 2-chloro analog provides a conservative potency expectation floor for the scaffold; the 4-chloro compound must be empirically tested before assuming comparable or superior activity.
- [1] BindingDB. BDBM30722: IC₅₀ 890 nM against SUMO-conjugating enzyme UBC9 (Human). PubChem BioAssay AID 2018. Deposited 2011-06-05. View Source
- [2] BindingDB. BDBM32062 (MLS000054842, unsubstituted benzamide analog): IC₅₀ 15,500 nM against Cdc25B phosphatase. US9045483, compound 3. View Source
